4-chloro-1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide
Descripción
This compound is a heterocyclic carboxamide featuring a pyrazole core substituted with a chlorine atom at position 4 and an ethyl group at position 1. The carboxamide moiety is linked to a 1,2,4-oxadiazole ring, which is further substituted with a 5-methylisoxazole group.
Propiedades
IUPAC Name |
4-chloro-1-ethyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6O3/c1-3-20-6-8(14)11(17-20)13(21)15-5-10-16-12(19-23-10)9-4-7(2)22-18-9/h4,6H,3,5H2,1-2H3,(H,15,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDIDMZHCAODCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the reaction of hydroxylamine with a β-keto ester.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of a hydrazide with a carboxylic acid derivative.
Coupling Reactions: The final compound is obtained by coupling the pyrazole, isoxazole, and oxadiazole intermediates under appropriate conditions, often involving the use of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-chloro-1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several pyrazole-carboxamide derivatives reported in the literature. Key comparisons include:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Melting Points: Chlorine substituents (e.g., 3b) correlate with higher melting points (171–172°C) compared to non-halogenated analogs like 3a (133–135°C), likely due to increased molecular symmetry and intermolecular halogen bonding . The target compound’s 1-ethyl group may reduce melting point compared to bulkier aryl substituents (e.g., phenyl in 3a), but data is unavailable for confirmation.
Synthetic Yields :
- Fluorinated derivatives (e.g., 3d, 71% yield) show marginally higher yields than chlorinated analogs (3b, 68%), possibly due to improved solubility during purification .
Bioactivity Implications: The oxadiazole-isoxazole motif in the target compound may enhance metabolic stability compared to simpler pyrazole-carboxylic acids (), which are prone to hydrolysis .
Physicochemical and Spectroscopic Comparisons
^1H-NMR Trends :
- Mass Spectrometry: Chlorinated analogs (e.g., 3b, [M+H]+ 437.1) exhibit higher molecular weights than non-chlorinated derivatives, aligning with their structural complexity .
Q & A
Q. What are the optimal synthetic routes for preparing 4-chloro-1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Step 2 : Introduction of the 1,2,4-oxadiazole ring via coupling reactions using carboxamide intermediates and hydroxylamine derivatives. Microwave-assisted synthesis (100–120°C, 30 min) improves yield and purity .
- Step 3 : Functionalization with the 5-methylisoxazole moiety using Suzuki-Miyaura cross-coupling or nucleophilic substitution (e.g., K₂CO₃ in DMF, room temperature) .
Key Considerations : Solvent choice (DMF for polar intermediates), catalyst optimization (Pd(PPh₃)₄ for cross-coupling), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrazole C-3 carboxamide at δ ~160 ppm) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., oxadiazole C–N bonds ~1.30 Å, confirming planar geometry) .
- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted starting materials or dimerization artifacts) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of analogs with modified oxadiazole or isoxazole substituents?
- Methodological Answer :
- SAR Workflow :
Library Design : Synthesize analogs with substituent variations (e.g., halogenation at the pyrazole 4-position or methyl-to-ethyl substitution in isoxazole) .
Biological Assays : Test against target enzymes (e.g., kinase inhibition assays using fluorescence polarization) .
Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent bulk/hydrophobicity with binding affinity .
- Example Finding : Replacement of 5-methylisoxazole with 5-phenylisoxazole increased steric hindrance, reducing target binding by ~40% .
Q. How should contradictory data between computational predictions and experimental bioactivity be resolved?
- Methodological Answer :
- Step 1 : Validate computational models by re-optimizing force fields (e.g., B3LYP/6-31G* basis set for DFT calculations) to account for solvation effects .
- Step 2 : Re-run assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize experimental variability .
- Step 3 : Use machine learning (e.g., random forest regression) to identify outliers and refine QSAR models .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Key Issues : Side reactions (e.g., oxadiazole ring opening under acidic conditions) and regiochemical drift during pyrazole alkylation .
- Solutions :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., 20% higher yield at 50°C vs. batch) .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyrazole NH during oxadiazole formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
